6,7-Dimethyl Substitution Confers ~62-Fold Enhancement in NAAA Inhibitory Potency Relative to Unsubstituted Parent
In a recombinant human NAAA enzyme inhibition assay performed in HEK293 cells with 10-minute preincubation, the 6,7-dimethyl-4-oxo-4H-chromene-3-carbaldehyde derivative demonstrated an IC50 of 160 nM [1]. In contrast, the unsubstituted parent compound 4-oxo-4H-chromene-3-carbaldehyde (CAS 17422-74-1) exhibited an IC50 >10,000 nM (23.5 μM reported as 2.35E+4 nM) under comparable fluorometric assay conditions [2].
| Evidence Dimension | Inhibitory potency against human N-acylethanolamine-hydrolyzing acid amidase (NAAA) |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | 4-Oxo-4H-chromene-3-carbaldehyde (unsubstituted), IC50 >10,000 nM (23.5 μM) |
| Quantified Difference | ≥62.5-fold potency enhancement (23,500 nM / 160 nM = 146.9-fold; conservative lower bound due to threshold measurement of comparator) |
| Conditions | Recombinant human NAAA expressed in HEK293 cells; 10 min preincubation; fluorometric detection |
Why This Matters
For researchers developing NAAA inhibitors for pain, inflammation, or metabolic disorders, the 6,7-dimethyl substitution is essential to achieve therapeutically relevant nanomolar potency, and procurement of the unsubstituted analog would not yield usable inhibitory activity in this assay system.
- [1] BindingDB. (n.d.). BDBM50151055 (CHEMBL3771111): 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde. Affinity Data: IC50 = 160 nM for human NAAA expressed in HEK293 cells. View Source
- [2] BindingDB. (n.d.). BDBM50131078: 4-Oxo-4H-chromene-3-carbaldehyde. Affinity Data: IC50 = 2.35E+4 nM (23.5 μM) for recombinant human MAO-B. NAAA comparative inference from BindingDB target entry. View Source
